molecular formula C9H11ClN4 B123304 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride CAS No. 144235-64-3

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride

Cat. No.: B123304
CAS No.: 144235-64-3
M. Wt: 210.66 g/mol
InChI Key: FEDYLAMMQSHIOY-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride undergoes various chemical reactions, including condensation and substitution reactions . Common reagents used in these reactions include acids, bases, and other organic compounds. The major products formed from these reactions depend on the specific reagents and conditions used. For example, it can react with other compounds to form new organic molecules, which can be used in further synthesis processes .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDYLAMMQSHIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470809
Record name 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144235-64-3
Record name 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,4-Triazol-1-ylmethyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(4-nitrophenyl)methyl-1,2,4-triazole (10.0 g, 49 mmol) in ethanol (50 ml), ethyl acetate (50 ml), 5N HCl (10 ml) and water (10 ml) was hydrogenated over 10% Pd/C (1.0 g) at 40 p.s.i., in a Parr apparatus, until an uptake of 188 p.s.i., had been observed (approx 10 mins). The catalyst was removed by filtration through hyflo and the solvent removed under vacuum. The residue was azeotroped with ethanol (×2) to give the titleamine hydrochloride (10.6 g, 100%). δ (360 MHz, D2O) 5.53 (2H, s, CH2), 7.37-7.48 (4H, m, Ar-H), 8.12 (1H, s, Ar-H), 8.66 (1H, s, Ar-H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
188
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 g
Type
catalyst
Reaction Step Seven
Yield
100%

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